molecular formula C15H19NO2 B13528280 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid

2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13528280
M. Wt: 245.32 g/mol
InChI Key: ZXPMTMYHNWOTOI-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyrrolidine derivative. This can be done using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group or other substituents on the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving cyclopropane-containing molecules.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(1-Benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid include other cyclopropane-containing molecules and pyrrolidine derivatives. These compounds may share some structural features but differ in their substituents and overall reactivity. For example:

    Cyclopropane-1-carboxylic acid: Lacks the pyrrolidine and benzyl groups, resulting in different chemical properties.

    1-Benzylpyrrolidine:

The uniqueness of this compound lies in its combination of a cyclopropane ring with a benzyl-substituted pyrrolidine, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H19NO2/c17-15(18)13-9-12(13)14-7-4-8-16(14)10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2,(H,17,18)

InChI Key

ZXPMTMYHNWOTOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3CC3C(=O)O

Origin of Product

United States

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